Cas no 111945-24-5 (2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI))

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI)
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- インチ: 1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2
- InChIKey: MUQIDFWDLOFXEP-UHFFFAOYSA-N
- ほほえんだ: C1NCCNC1.C(C1C=CC(O)=C(OC)C=1)=CC(=O)O
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A537922-500g |
Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate |
111945-24-5 | 98% | 500g |
$179.0 | 2025-02-26 |
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) 関連文献
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Si Nga Wong,Yu Chee Sonia Chen,Bianfei Xuan,Changquan Calvin Sun,Shing Fung Chow CrystEngComm 2021 23 7005
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Hydroxycinnamic acids
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI)に関する追加情報
Introduction to 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) and Its Applications in Modern Chemical Biology
The compound with the CAS number 111945-24-5, specifically 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This complex molecule has garnered significant attention in recent years due to its unique structural properties and potential biological activities. The combination of a propenoic acid moiety with a hydroxy and methoxy-substituted phenyl ring, further stabilized by a piperazine component, suggests a multifaceted role in chemical biology and drug discovery.
In the realm of chemical biology, the study of such compounds often revolves around their interactions with biological targets, particularly enzymes and receptors. The presence of the propenoic acid group provides a reactive site for further functionalization, while the aromatic ring system enhances binding affinity through π-stacking interactions. The piperazine moiety, known for its ability to form hydrogen bonds and interact with various biological targets, further complicates the compound's behavior in biological systems.
Recent research has highlighted the importance of such hybrid molecules in developing novel therapeutic agents. For instance, studies have demonstrated that compounds featuring both aromatic and heterocyclic structures can exhibit enhanced bioavailability and reduced toxicity compared to traditional small-molecule drugs. The specific configuration of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) makes it a promising candidate for further investigation in this context.
One particularly intriguing aspect of this compound is its potential role as a scaffold for drug design. By modifying the substituents on the phenyl ring or the piperazine component, researchers can fine-tune the compound's pharmacological properties. This flexibility is crucial for developing drugs that target specific disease pathways with high precision. For example, modifications might enhance binding affinity to a particular enzyme or alter metabolic stability to improve drug longevity in the body.
The chemical synthesis of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) also presents an interesting challenge. The synthesis must carefully balance the introduction of functional groups while maintaining overall structural integrity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or enzymatic modifications, are often employed to achieve this goal. These methods not only enhance yield but also allow for greater control over stereochemistry, which is critical for biological activity.
From a computational chemistry perspective, modeling the interactions between 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) and biological targets can provide valuable insights into its mechanism of action. Techniques such as molecular dynamics simulations and quantum mechanical calculations help researchers predict how the compound will behave within a cellular environment. These predictions are essential for designing experiments that validate potential therapeutic applications.
The pharmacokinetic properties of this compound are also under scrutiny. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Preclinical studies often involve analyzing these parameters in animal models before moving to human trials. The presence of both polar and non-polar regions in 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) suggests it may exhibit interesting solubility characteristics that could influence its bioavailability.
In conclusion,2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, compd. with piperazine (1:1) (9CI) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and potential biological activities make it a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound, its importance in modern medicine is likely to grow even further.
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